S-(5'-Adenosyl)-L-homocysteine-13C5

Description

Chemical Identity and Nomenclature

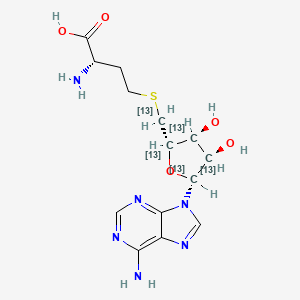

SAH-13C5 is systematically named as (2S)-2-amino-4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethylsulfanyl]butanoic acid under IUPAC nomenclature rules. The molecular formula C₁₄H₂₀N₆O₅S reflects the substitution of five natural-abundance carbon atoms with 13C isotopes—four in the ribose ring (positions 2',3',4',5') and one in the methylene bridge connecting the sulfur atom to the ribose. Common synonyms include SAH-13C5, S-(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl-2,3,4,5-13C4)methyl-13C)-L-homocysteine, and HY-19528S1.

The compound’s structural integrity is maintained through three key features:

- Chiral centers : Retention of (2S,3S,4R,5R) stereochemistry in the ribose moiety and L-configuration in homocysteine ensures biological compatibility with enzymatic systems.

- Sulfonium linkage : The sulfur atom forms a covalent bond with both the 5'-carbon of adenosine and the γ-carbon of homocysteine, creating a tetrahedral geometry critical for methyltransferase interactions.

- Isotopic distribution : 13C enrichment occurs at C1' (methylene bridge), C2', C3', C4', and C5' of the ribose unit, confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Historical Development of Stable Isotope-Labeled SAH Derivatives

The evolution of SAH-13C5 parallels three phases in tracer methodology:

Phase 1: Radioactive precursors (1940s–1970s)

Early methylation studies utilized [3H]- or [14C]-labeled S-adenosylmethionine (SAM), but radiation hazards and short half-lives limited experimental designs.

Phase 2: Stable isotope emergence (1980s–2000s)

Advancements in gas chromatography–mass spectrometry (GC-MS) enabled detection of ²H- and ¹³C-labeled compounds. SAH-13C5 first appeared in 2013 through enzymatic synthesis using 13C5-adenosine and L-homocysteine.

Phase 3: High-precision applications (2010s–present)

Modern liquid chromatography–tandem mass spectrometry (LC-MS/MS) platforms achieve parts-per-billion sensitivity, driving demand for >98% isotopically pure SAH-13C5 to quantify SAM/SAH ratios in epigenetic studies.

Position in the S-Adenosylmethionine/S-Adenosylhomocysteine Metabolic Cycle

The SAM/SAH cycle operates through four interconnected steps:

- Methyl transfer : SAM donates methyl groups (-CH₃) to substrates (DNA, proteins, lipids), converting to SAH.

- Hydrolysis : SAH hydrolase (EC 3.3.1.1) reversibly cleaves SAH into L-homocysteine and adenosine.

- Remethylation : Homocysteine regains a methyl group via methionine synthase (5-methyltetrahydrofolate) or betaine-homocysteine methyltransferase.

- SAM regeneration : ATP-dependent methionine adenosyltransferase converts methionine back to SAM.

SAH-13C5 serves two primary roles in cycle analysis:

- Competitive inhibition studies : The labeled compound binds DNA methyltransferases with Kᵢ values of 0.8–1.2 μM, mirroring natural SAH’s inhibitory effects but allowing isotopic distinction from endogenous molecules.

- Isotope dilution quantification : Adding known quantities of SAH-13C5 to biological samples enables LC-MS/MS calibration for absolute SAM/SAH ratio determination—a key biomarker of cellular methylation capacity.

Properties

Molecular Formula |

C14H20N6O5S |

|---|---|

Molecular Weight |

389.38 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,7+1,9+1,10+1,13+1 |

InChI Key |

ZJUKTBDSGOFHSH-PKJIWKIESA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]SCC[C@@H](C(=O)O)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Enzymatic Assembly from Labeled Precursors

Recent advancements in enzymatic synthesis enable efficient production of SAH analogs. A one-pot method utilizing α-amino-ε-caprolactam racemase (ACL), bleomycin hydrolase (BLMH), and SAH hydrolase (SAHH) converts racemic homocysteine thiolactone and adenosine into SAH. For SAH-13C5, this process is adapted by substituting homocysteine thiolactone with its ¹³C5-labeled counterpart.

Key Steps:

- Racemic Resolution : ACL racemizes D-homocysteine thiolactone-13C5 to the L-form, ensuring stereochemical purity.

- Thiolactone Hydrolysis : BLMH hydrolyzes L-homocysteine thiolactone-13C5 to L-homocysteine-13C5, releasing ammonia and eliminating reversibility.

- Condensation with Adenosine : SAHH catalyzes the thermodynamically favorable condensation of L-homocysteine-13C5 with adenosine, forming SAH-13C5.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 37°C |

| pH | 7.5 (Tris-HCl buffer) |

| Reaction Time | 24–48 hours |

| Yield | >90% (theoretical) |

This method benefits from scalability and avoids complex protection-deprotection steps, though it requires access to ¹³C5-labeled homocysteine thiolactone.

Chemical Synthesis Strategies

Direct Alkylation of L-Homocysteine-13C5

Chemical synthesis involves coupling 5'-deoxyadenosine with L-homocysteine-13C5 via nucleophilic substitution. The homocysteine moiety is synthesized from ¹³C-labeled precursors, such as ¹³C5-methionine, through transsulfuration pathways.

Procedure:

- Synthesis of L-Homocysteine-13C5 :

- Activation of 5'-Deoxyadenosine :

- 5'-Deoxyadenosine is treated with methanesulfonyl chloride to generate a mesylate intermediate.

- Coupling Reaction :

Challenges:

- Competing hydrolysis of the mesylate intermediate reduces yield.

- Requires stringent anhydrous conditions to prevent adenosine degradation.

Purification and Isolation

Recrystallization and Chromatographic Techniques

Crude SAH-13C5 is purified through multi-step crystallization and ion-exchange chromatography.

Recrystallization Protocol:

- Solvent System : Aqueous ethanol (70% v/v) at 4°C induces crystallization.

- Yield : 60–70% recovery after three recrystallization cycles.

Ion-Exchange Chromatography:

| Column Type | Eluent |

|---|---|

| DEAE-Sepharose | Linear gradient of NH₄HCO₃ (0.1–0.5 M) |

| Flow Rate | 1 mL/min |

| Purity Post-Column | >95% |

Analytical Characterization

Mass Spectrometry and NMR Validation

SAH-13C5 is verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

HRMS Data:

| Parameter | Value |

|---|---|

| Observed m/z | 389.1384 (M+H⁺) |

| Theoretical m/z | 389.1384 |

| Isotopic Purity | 98% ¹³C5 |

¹H-NMR (D₂O, 600 MHz):

- δ 8.35 (s, 1H, H-8 adenine)

- δ 6.05 (d, J = 6.0 Hz, 1H, H-1' ribose)

- δ 4.10–3.80 (m, 4H, ribose H-2', H-3', H-4', H-5')

¹³C-NMR (D₂O, 150 MHz):

Applications in Research

SAH-13C5 serves as an internal standard in isotope dilution assays, enabling precise quantification of endogenous SAH in biological matrices. It also facilitates mechanistic studies of methyltransferases by tracing ¹³C-labeled methyl groups in enzymatic reactions.

Chemical Reactions Analysis

Enzymatic Hydrolysis

S-adenosyl-L-homocysteine is primarily metabolized by the enzyme S-adenosylhomocysteinase, which catalyzes its reversible hydrolysis to produce adenosine and L-homocysteine. This reaction does not require additional cofactors and follows a mechanism that involves the oxidation of the 3'-hydroxyl group of S-adenosyl-L-homocysteine by enzyme-bound NAD+, leading to the elimination of L-homocysteine and the formation of 3'-keto-4'-5'-dehydroadenosine .

Methylation Reactions

S-adenosyl-L-homocysteine acts as a competitive inhibitor of methyltransferases by competing with S-adenosyl-L-methionine for binding sites on these enzymes. This inhibition can significantly affect biological processes such as DNA methylation, gene expression regulation, and cellular metabolism. Elevated levels of S-adenosyl-L-homocysteine can lead to decreased methylation activity, impacting various cellular functions .

Other Reactions

S-adenosyl-L-homocysteine participates in several other biochemical reactions:

| Reactants | Products |

|---|---|

| S-adenosyl-L-methionine + tRNA | S-adenosyl-L-homocysteine + tRNA containing 5-methylcytosine |

| S-adenosyl-L-methionine + 3-demethylubiquinone-n | S-adenosyl-L-homocysteine + ubiquinone-n |

| S-adenosyl-L-methionine + m(7)G(5')pppR-RNA | S-adenosyl-L-homocysteine + m(2,7)G(5')pppR-RNA |

These reactions highlight the compound's role in various metabolic pathways and its importance in cellular functions .

Role in Epigenetics

Research indicates that alterations in the concentrations of S-adenosyl-L-methionine and S-adenosyl-L-homocysteine are predictors of cellular methylation potential and metabolic alterations . These compounds are crucial for understanding epigenetic modifications and their implications in diseases such as cancer.

Analytical Techniques

S-(5'-Adenosyl)-L-homocysteine is often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), which allows for the quantification of this compound in biological samples. Its polar nature contributes to its solubility in water, facilitating its role in biochemical pathways.

Implications for Health

Elevated levels of homocysteine are associated with various health conditions, including cardiovascular diseases and neurodegenerative disorders. Monitoring levels of S-(5'-Adenosyl)-L-homocysteine can provide insights into these conditions and aid in developing therapeutic strategies .

Scientific Research Applications

Epigenetics

SAH is widely used in epigenetic research to study DNA methylation patterns. It acts as a competitive inhibitor against SAM, which is the primary methyl donor for DNA methyltransferases. Researchers utilize SAH to understand how changes in methylation status can influence gene expression in various conditions, including cancer and neurodegenerative disorders .

Disease Mechanisms

SAH has been implicated in several diseases characterized by altered methylation patterns. For instance:

- Neurodegenerative Disorders : Elevated levels of homocysteine and SAH have been associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that these compounds may serve as biomarkers for susceptibility to such disorders .

- Cardiovascular Diseases : Elevated homocysteine levels, often reflected by increased SAH concentrations, are linked to cardiovascular risks. Research shows that SAH can influence endothelial function and vascular health .

Cancer Research

In cancer biology, SAH's role as a methylation inhibitor is critical. It has been studied for its potential to modulate tumor suppressor gene expression through alterations in DNA methylation patterns. Experimental models have demonstrated that manipulating SAH levels can affect tumor growth and metastasis .

Case Study 1: Methylation Patterns in Cancer

A study investigated the effects of SAH on the expression of genes involved in tumor suppression. Researchers treated cancer cell lines with varying concentrations of SAH and observed significant changes in DNA methylation profiles, leading to reactivation of silenced tumor suppressor genes. This suggests that SAH could be a valuable tool for therapeutic strategies aimed at re-establishing normal gene expression in cancer cells .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers administered SAH to animal models exhibiting symptoms of depression. The results indicated that modulation of SAH levels influenced neurotransmitter metabolism and improved behavioral outcomes, highlighting its potential as a therapeutic agent for mood disorders .

Data Tables

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Epigenetics | Inhibition of DNA Methyltransferases | Altered gene expression profiles associated with diseases |

| Cancer Research | Modulation of tumor suppressor gene expression | Potential for reactivating silenced genes |

| Neurodegenerative Disorders | Biomarker for susceptibility to Alzheimer’s disease | Elevated SAH correlates with disease progression |

| Cardiovascular Health | Influence on endothelial function | Elevated homocysteine/SAH linked to increased cardiovascular risk |

Mechanism of Action

SAH-13C5 exerts its effects by inhibiting the METTL3-METTL14 heterodimer complex, which is involved in the methylation of RNA. This inhibition occurs with an IC50 of 0.9 µM . The compound acts as a competitive inhibitor, binding to the active site of the enzyme complex and preventing the methylation of RNA substrates . This inhibition can affect various cellular processes, including gene expression and protein synthesis .

Comparison with Similar Compounds

Market and Regulatory Insights

- Suppliers: SAH-13C5 is available from Toronto Research Chemicals, Santa Cruz Biotechnology, and Carl Roth (pricing: €235.45/25 mg) .

- Regulatory Status: Not listed in major chemical inventories (e.g., U.S., EU), typical for research-grade isotopes .

Biological Activity

S-(5'-Adenosyl)-L-homocysteine-13C5 (commonly referred to as AdoHcy) is a significant biochemical compound involved in various cellular processes, particularly in methylation reactions. It is a product of S-adenosylmethionine (SAM) metabolism and acts as a competitive inhibitor of SAM-dependent methyltransferases, influencing gene expression and epigenetic modifications. This article provides an overview of the biological activity of AdoHcy, supported by data tables, case studies, and research findings.

AdoHcy is a derivative of L-homocysteine and plays a crucial role in cellular methylation processes. The compound is characterized by the following properties:

- Chemical Formula : C14H20N6O5S

- Molecular Weight : 358.4 g/mol

- Physical State : Pale beige solid

AdoHcy is produced during the methylation of various biological molecules, including DNA, RNA, and proteins. Its levels in cells can indicate the methylation potential and overall metabolic state.

AdoHcy functions primarily as an inhibitor of methyltransferases by competing with SAM for binding sites. This inhibition affects several biological pathways, including:

- DNA Methylation : AdoHcy's role in inhibiting DNA methyltransferases can lead to altered gene expression patterns, contributing to various diseases, including cancer and neurodegenerative disorders .

- Histone Modification : By affecting the availability of SAM, AdoHcy influences histone methylation, which is vital for chromatin remodeling and gene regulation .

- Neurotransmitter Regulation : Elevated levels of AdoHcy are associated with neurodegenerative conditions due to its impact on neurotransmitter synthesis and function .

Research Findings

Recent studies have highlighted the importance of AdoHcy in various biological contexts:

- Epigenetics : Research indicates that increased levels of AdoHcy correlate with hyperhomocysteinemia, which is linked to epigenetic changes that may predispose individuals to mental health disorders .

- Cancer Biology : Elevated AdoHcy levels have been observed in cancer cells, suggesting its role in tumorigenesis through altered methylation patterns .

- Neurodegenerative Diseases : Studies have shown that AdoHcy can influence cysteine oxidation states in proteins, which may contribute to oxidative stress in neurodegenerative diseases like Alzheimer's .

Case Study 1: Neurodegenerative Disorders

A study involving patients with Alzheimer's disease demonstrated that higher plasma levels of AdoHcy were associated with cognitive decline. The research suggested that monitoring AdoHcy levels could serve as a potential biomarker for disease progression.

Case Study 2: Cancer Research

In breast cancer cell lines, manipulation of AdoHcy levels affected cell proliferation and apoptosis rates. The findings indicated that targeting AdoHcy metabolism could provide therapeutic avenues for cancer treatment.

Data Tables

| Biological Activity | Effect of AdoHcy |

|---|---|

| DNA Methylation | Inhibition |

| Histone Modification | Altered Patterns |

| Neurotransmitter Regulation | Impaired Synthesis |

| Pathway Impacted | Disease Association |

|---|---|

| Methylation | Cancer |

| Oxidative Stress | Neurodegeneration |

| Gene Expression | Mental Disorders |

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for S-(5'-Adenosyl)-L-homocysteine-13C5 to ensure stability in experimental settings?

- Methodological Answer : The compound should be stored at -20°C in a 0.02 M HCl solution to prevent degradation, with strict avoidance of freeze-thaw cycles. Handling requires gloves, safety glasses, and ventilation to minimize exposure. Solutions should be aliquoted to reduce repeated thawing .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC coupled with fluorometric detection : Provides high sensitivity for low-concentration samples, with protocols optimized using 0.02 M HCl as a solvent .

- Competitive ELISA : Antibodies (e.g., ab168537) validated for specificity (0% cross-reactivity with SAM, 4.4% with adenosine) enable precise quantification in complex fluids like serum or cell lysates .

Q. How is this compound synthesized, and how is isotopic purity verified?

- Methodological Answer : Synthesis involves enzymatic methylation of L-homocysteine-13C5 using S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Isotopic purity is confirmed via high-resolution mass spectrometry (HRMS) and NMR , ensuring ≥98% 13C5 incorporation .

Advanced Research Questions

Q. How can this compound be utilized to study methyltransferase kinetics and inhibition mechanisms?

- Methodological Answer :

- Competitive inhibition assays : SAH-13C5 competes with SAM in methyltransferase reactions. Activity is measured via fluorescence polarization (FP) or radiometric assays, with kinetic parameters (Km, Ki) calculated using Lineweaver-Burk plots .

- Example protocol : Pre-incubate methyltransferase (e.g., SET7/9) with SAH-13C5, then add SAM and substrate. Quantify methylated products via HPLC or scintillation counting .

Q. What experimental strategies resolve discrepancies in SAH levels observed across cancer vs. neurodegenerative disease models?

- Methodological Answer :

- Tissue-specific normalization : Normalize SAH-13C5 levels to total protein or SAM/SAH ratios to account for metabolic heterogeneity .

- Sample preparation : Use acidified extraction buffers (e.g., 0.1 M HCl) to stabilize SAH and prevent enzymatic degradation by SAH hydrolase .

- Data reconciliation : Cross-validate findings with isotopic dilution mass spectrometry to correct for matrix effects .

Q. How does the 13C5 label enhance metabolic flux analysis in tracer studies investigating homocysteine recycling?

- Methodological Answer :

- Isotopic tracing : SAH-13C5 is cleaved by SAH hydrolase into homocysteine-13C5 and adenosine. LC-MS/MS tracks 13C5-labeled homocysteine in pathways like remethylation (to methionine) or transsulfuration (to cysteine) .

- Natural abundance correction : The 13C5 label reduces interference from natural isotopes, improving signal-to-noise ratios in flux calculations .

Data Contradiction Analysis

Q. Why do some studies report elevated SAH levels in Alzheimer’s disease, while others show no significant change?

- Methodological Insights :

- Sample type : SAH levels in CSF vs. plasma may differ due to blood-brain barrier dynamics .

- Assay variability : Cross-reactive antibodies (e.g., 4.4% with adenosine) can inflate ELISA readings; HPLC validation is critical .

- Disease stage : SAH accumulation may correlate with late-stage pathology, requiring longitudinal sampling .

Tables for Methodological Reference

| Storage Condition Comparison |

|---|

| Parameter |

| Temperature |

| Freeze-Thaw Cycles |

| Handling |

| Assay Sensitivity Comparison |

|---|

| Method |

| HPLC-Fluorometric |

| Competitive ELISA |

| LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.